
4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone
Overview
Description
4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are used in various pharmacological applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone typically involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired pyridazinone ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, which can be further utilized in the synthesis of more complex molecules with potential pharmacological activities .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the pyridazinone structure can enhance antibacterial activity, making it a potential candidate for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Its structural analogs have demonstrated inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting that this compound could be a lead structure in cancer therapeutics .
Neurological Applications
There is emerging evidence that pyridazinone derivatives may have neuroprotective effects. Preliminary studies suggest that this compound could modulate neurotransmitter levels, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science
Polymer Chemistry
In material science, this compound is being explored as a building block for synthesizing novel polymers. Its functional groups allow for the creation of cross-linked structures that can be utilized in coatings, adhesives, and other composite materials. The thermal stability and mechanical properties of these polymers are currently under investigation .
Dyes and Pigments
The compound's chromophoric properties make it suitable for applications in dye chemistry. It can be incorporated into dye formulations to enhance colorfastness and brightness in textiles and plastics. Research is ongoing to optimize its use in various dyeing processes, aiming for environmentally friendly alternatives to conventional dyes .
Analytical Chemistry
Spectroscopic Analysis
this compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry. These methods provide insights into its structural properties and help in understanding its reactivity patterns, which are crucial for further applications in synthetic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone
- 2-cyano-4-chloro-5-(4-methylphenyl)imidazole
- 4-chloro-1H-imidazole-5-carbaldehyde
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-5-(methylamino)-2-phenylpyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-13-9-7-14-15(11(16)10(9)12)8-5-3-2-4-6-8/h2-7,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAJKGQADFDSFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075119 | |
Record name | 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698-62-0 | |
Record name | 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1698-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(2H)-Pyridazinone, 4-chloro-5-(methylamino)-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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